Differential Enzyme Recognition: Lower Biosynthetic Efficiency Compared to 5-Bromotryptophan
4-Bromotryptophan (4-BrTrp) exhibits a notably different substrate profile for tryptophan synthase compared to its 5-bromo analog. In an enzymatic study using *Salmonella enterica* tryptophan synthase, the conversion of 4-bromoindole to 4-bromotryptophan was explicitly noted as a 'weak reaction' [1]. In contrast, the synthesis of 5-bromotryptophan from 5-bromoindole proceeded without such a qualitative limitation [1].
| Evidence Dimension | Enzymatic synthesis efficiency (Tryptophan Synthase) |
|---|---|
| Target Compound Data | Weak reaction |
| Comparator Or Baseline | 5-Bromotryptophan (5-BrTrp) |
| Quantified Difference | Reaction proceeds (no 'weak' notation) |
| Conditions | *Salmonella enterica* tryptophan synthase, substrates L-serine and 4-bromoindole vs. 5-bromoindole |
Why This Matters
For researchers using enzymatic synthesis, this data highlights that 4-bromotryptophan cannot be efficiently produced by the same biosynthetic route as the 5-isomer, requiring alternative, often lengthier, synthetic strategies.
- [1] Goss RJ, Newill PL. A convenient enzymatic synthesis of L-halotryptophans. Chem Commun (Camb). 2006;(47):4924-5. View Source
